5-(2,6-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
3-METHOXY-2-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER is a complex organic compound that belongs to the class of oxadiazolopyrazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes an oxadiazole ring fused to a pyrazine ring, imparts distinctive chemical and physical properties that make it valuable for scientific research and industrial applications .
Preparation Methods
The synthesis of 3-METHOXY-2-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER involves several steps. One common method includes the reaction of 2-acetyl-substituted precursors with selenium dioxide (SeO2), followed by a reaction with 3,4-diaminofurazan . This method is effective in constructing the oxadiazolopyrazine scaffold with high yield and purity. Industrial production methods often involve large-scale reactions under controlled conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
3-METHOXY-2-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction . Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an antiproliferative agent against cancer cells, particularly breast and prostate cancer cells . In medicine, its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Additionally, it is used in the development of high-energy materials and organic electronics .
Mechanism of Action
The mechanism of action of 3-METHOXY-2-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The oxadiazole and pyrazine rings enable the compound to bind to particular enzymes or receptors, inhibiting their activity and leading to the desired biological effects . For example, its antiproliferative activity against cancer cells is attributed to its ability to interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
Similar compounds to 3-METHOXY-2-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER include other oxadiazolopyrazine derivatives such as 1,2,5-oxadiazolo[3,4-b]pyrazine and thiadiazolopyrazine . These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The unique methoxy group in 3-METHOXY-2-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER imparts distinct reactivity and interaction profiles, making it particularly valuable for specific applications .
Properties
Molecular Formula |
C12H10N4O3 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-(2,6-dimethoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C12H10N4O3/c1-17-8-4-3-5-9(18-2)10(8)7-6-13-11-12(14-7)16-19-15-11/h3-6H,1-2H3 |
InChI Key |
VHGKADRKNFEPNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
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